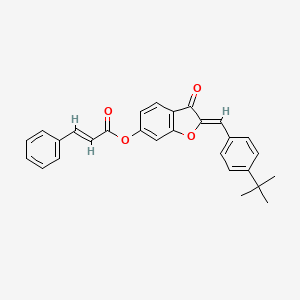

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Description

This compound belongs to a class of benzofuran derivatives characterized by a fused benzofuran core substituted with a benzylidene group at position 2 and an ester moiety at position 5. The (2Z)-configuration of the benzylidene group (4-tert-butylphenyl substituent) and the (2E)-configuration of the cinnamate ester (3-phenylprop-2-enoate) define its stereochemistry.

Properties

Molecular Formula |

C28H24O4 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C28H24O4/c1-28(2,3)21-12-9-20(10-13-21)17-25-27(30)23-15-14-22(18-24(23)32-25)31-26(29)16-11-19-7-5-4-6-8-19/h4-18H,1-3H3/b16-11+,25-17- |

InChI Key |

SZHQKUZZMNTCRS-FQIHTKLKSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide, benzyl cyanide, and various catalysts such as Bu4NI .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems enable precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be selectively oxidized using catalysts such as manganese-oxo species.

Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.

Substitution: The phenylprop-2-enoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide, manganese catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as nonafluoro-tert-butyl alcohol .

Major Products

Major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and alter cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Calculated Property Comparison

*Molecular weight inferred from structural similarity.

†XLogP3 estimated based on substituent contributions.

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

- The 4-tert-butylphenyl group (target compound and ) increases hydrophobicity compared to the 3,4-dimethoxyphenyl group (), but less than the 4-isopropylphenyl group (). However, the 2,6-dimethoxybenzoate ester in contributes additional methoxy groups, raising XLogP3 to 6.1, the highest in this series.

- The target compound’s XLogP3 (~6.0) is closer to due to its bulky tert-butyl group and conjugated cinnamate ester, which enhance lipid solubility.

Hydrogen Bonding and Solubility: The methoxy acetoxy group in reduces hydrogen bond acceptors (5 vs. The target compound shares this trend (5 acceptors).

Structural Flexibility (Rotatable Bonds):

- The cinnamate ester in the target compound and reduces rotatable bonds (5) compared to (7) and (6), suggesting greater rigidity. This may influence bioavailability and binding interactions.

In contrast, the 3,4-dimethoxy groups in provide electron-donating effects, which could alter electronic properties.

Research Implications

While direct biological data for the target compound are unavailable in the evidence, structural analogs like (with a cinnamate ester) and (with a tert-butyl group) suggest that such compounds may be explored for applications in materials science or medicinal chemistry. The tert-butyl group’s hydrophobicity could enhance membrane permeability, whereas the cinnamate ester’s conjugation might enable UV-absorbing properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.